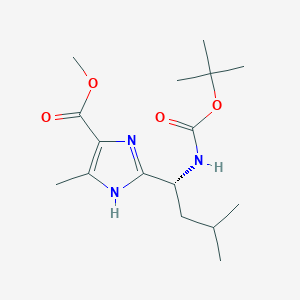

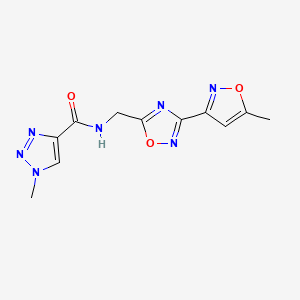

![molecular formula C26H22FNO4 B2682840 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid CAS No. 2567504-31-6](/img/structure/B2682840.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, including drug development and organic synthesis.

Molecular Structure Analysis

The molecular weight of this compound is 431.46 . The InChI code is 1S/C26H22FNO4/c27-18-7-5-6-17 (12-18)26 (13-24 (29)30)15-28 (16-26)25 (31)32-14-23-21-10-3-1-8-19 (21)20-9-2-4-11-22 (20)23/h1-12,23H,13-16H2, (H,29,30) .Physical And Chemical Properties Analysis

This compound is a solid .Scientific Research Applications

Peptide Synthesis Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is pivotal in the protection of hydroxy-groups during peptide synthesis. This group can be conveniently removed under mild conditions without affecting other sensitive functional groups, facilitating the synthesis of complex peptides and proteins. For instance, Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of oligonucleotides and peptides, underscoring its compatibility with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982). Moreover, Fields and Noble (2009) highlighted the advances in Fmoc solid phase peptide synthesis, including the introduction of new solid supports and side chain protecting groups, which have significantly expanded the scope of peptide synthesis (Fields & Noble, 2009).

Medicinal Chemistry Applications

In medicinal chemistry, the azetidinone ring, a β-lactam structure, has been explored for its potential as a scaffold in drug development due to its resemblance to penicillin's core structure. Woulfe and Miller (1985) described the synthesis of substituted azetidinyl oxyacetic acids, showcasing the azetidinone ring's utility in developing heteroatom-activated β-lactam antibiotics with activity against Gram-negative bacteria (Woulfe & Miller, 1985). This research underscores the azetidinone ring's significance in designing novel antibiotics.

Material Science Applications

In material science, the introduction of functional groups like Fmoc and azetidinone into polymers and materials can impart novel properties, such as fluorescence or reactivity towards specific stimuli. For example, the synthesis of oligomers derived from amide-linked neuraminic acid analogues by Gregar and Gervay-Hague (2004) illustrates how incorporating these functional units can lead to materials with specific biological activities (Gregar & Gervay-Hague, 2004).

Safety and Hazards

properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c27-18-11-9-17(10-12-18)26(13-24(29)30)15-28(16-26)25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVMCKPDJFELPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

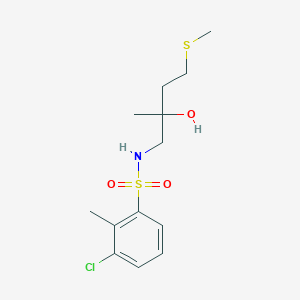

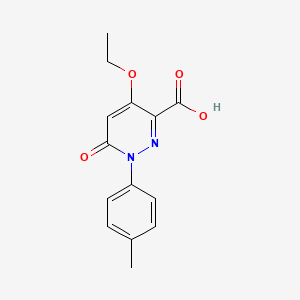

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2682759.png)

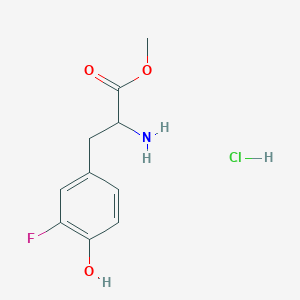

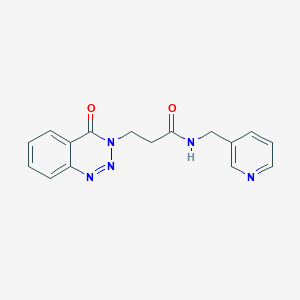

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2682763.png)

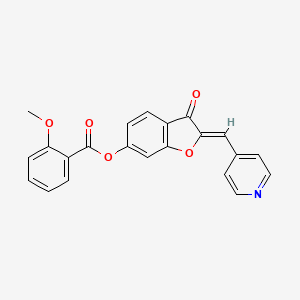

![3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2682767.png)

![N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2682773.png)

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)